1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
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Overview
Description
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a complex organic compound featuring a tetrahydropyran ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This reaction tolerates various substitution patterns and functional groups, making it versatile for synthesizing tetrahydropyran derivatives.
The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds. The final step involves coupling the tetrahydropyran and pyrazole rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester
Uniqueness
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is unique due to its specific combination of a tetrahydropyran ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1338247-65-6 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.25634 |
Synonyms |
1-(tetrahydro-2H-pyran-4-yl)-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
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